Amonafide dihydrochloride

Catalog No.
S548594
CAS No.
150091-68-2
M.F
C16H19Cl2N3O2
M. Wt
356.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide dihydrochloride

CAS Number

150091-68-2

Product Name

Amonafide dihydrochloride

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H

InChI Key

AEMLYYQEBPJIEO-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

Description

The exact mass of the compound Amonafide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amonafide dihydrochloride is a chemical compound that serves as the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Its chemical formula is C16H19Cl2N3O2\text{C}_{16}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2} and it has a molecular weight of approximately 344.25 g/mol. Amonafide is primarily recognized for its role as a DNA intercalating agent and an inhibitor of topoisomerase II, which makes it significant in cancer treatment research. The compound has been studied for its potential efficacy against various malignant solid tumors, highlighting its importance in the field of oncology .

  • DNA Intercalation: Amonafide intercalates between DNA base pairs, leading to structural distortion of the DNA helix. This intercalation disrupts normal DNA function and replication.
  • Topoisomerase II Inhibition: The compound inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition results in the formation of protein-associated strand breaks in DNA, ultimately triggering apoptotic pathways in cancer cells .

The biological activity of amonafide dihydrochloride is primarily characterized by its ability to induce apoptosis in cancer cells. By intercalating into DNA and inhibiting topoisomerase II, it disrupts DNA and RNA synthesis, leading to cell cycle arrest and programmed cell death. Studies have demonstrated that amonafide can effectively induce apoptosis in various cancer cell lines, making it a candidate for further clinical development in cancer therapies .

The synthesis of amonafide dihydrochloride involves several steps:

  • Starting Materials: The synthesis typically begins with naphthalene derivatives.
  • Formation of Imides: The reaction involves the formation of imides through the reaction of naphthalic anhydride with appropriate amines.
  • Dihydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications .

Amonafide dihydrochloride has several applications:

  • Cancer Treatment: It is primarily investigated for its potential use in treating various types of cancers due to its ability to induce apoptosis in malignant cells.
  • Research Tool: Amonafide serves as a valuable tool in molecular biology research to study DNA interactions and topoisomerase functions .

Interaction studies involving amonafide dihydrochloride have focused on its binding affinity with DNA and topoisomerase II:

  • DNA Binding Studies: Research indicates that amonafide binds effectively to double-stranded DNA, causing significant alterations in DNA topology.
  • Topoisomerase Interaction: Studies have shown that amonafide competes with DNA for binding to topoisomerase II, effectively blocking the enzyme's action and leading to increased strand breaks .

Amonafide dihydrochloride shares structural and functional similarities with several other compounds known for their anticancer properties. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
DoxorubicinDNA intercalation, topoisomerase II inhibitionWell-established clinical use; cardiotoxicity concerns
EtoposideTopoisomerase II inhibitorUsed primarily for testicular cancer; less potent than amonafide
ElinafideDNA intercalator, topoisomerase II inhibitorStructural analog to amonafide; different side effects profile
MitoxantroneDNA intercalator, topoisomerase II inhibitorUsed for prostate cancer; associated with cardiotoxicity

Amonafide dihydrochloride stands out due to its specific structural characteristics and lower toxicity profile compared to some of its counterparts, making it a promising candidate for further development in cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2UAV344O66

Pharmacology

Amonafide Dihydrochloride is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.

Other CAS

150091-68-2

Wikipedia

Amonafide dihydrochloride

Dates

Modify: 2024-02-18
1: Chen Z, Liang X, Zhang H, Xie H, Liu J, Xu Y, Zhu W, Wang Y, Wang X, Tan S, Kuang D, Qian X. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. J Med Chem. 2010 Mar 25;53(6):2589-600. PubMed PMID: 20170164.
2: Lv M, Xu H. Overview of naphthalimide analogs as anticancer agents. Curr Med Chem. 2009;16(36):4797-813. Review. PubMed PMID: 19929786.
3: Zhu H, Miao ZH, Huang M, Feng JM, Zhang ZX, Lu JJ, Cai YJ, Tong LJ, Xu YF, Qian XH, Ding J. Naphthalimides induce G(2) arrest through the ATM-activated Chk2-executed pathway in HCT116 cells. Neoplasia. 2009 Nov;11(11):1226-34. PubMed PMID: 19881958; PubMed Central PMCID: PMC2767224.
4: Mei ZH, Tian ZY, Ma HX, Xie SQ, Zhao J, Wang CJ. [Synthesis and in vitro cytotoxicity of naphthalimide polyamine conjugates as antitumor agents]. Yao Xue Xue Bao. 2009 Jul;44(7):754-7. Chinese. PubMed PMID: 19806915.
5: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. Epub 2009 Sep 12. PubMed PMID: 19748672.
6: Wu A, Xu Y, Qian X, Wang J, Liu J. Novel naphthalimide derivatives as potential apoptosis-inducing agents: design, synthesis and biological evaluation. Eur J Med Chem. 2009 Nov;44(11):4674-80. Epub 2009 Jul 16. PubMed PMID: 19643513.
7: Wang J, Wu A, Xu Y, Liu J, Qian X. M(2)-A induces apoptosis and G(2)-M arrest via inhibiting PI3K/Akt pathway in HL60 cells. Cancer Lett. 2009 Oct 8;283(2):193-202. Epub 2009 May 10. PubMed PMID: 19435648.
8: Ingrassia L, Lefranc F, Kiss R, Mijatovic T. Naphthalimides and azonafides as promising anti-cancer agents. Curr Med Chem. 2009;16(10):1192-213. Review. PubMed PMID: 19355879.
9: Tallman M. Existing and emerging therapeutic options for the treatment of acute myeloid leukemia. Clin Adv Hematol Oncol. 2008 Nov;6(11):3-5. PubMed PMID: 19205108.
10: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. Epub 2008 Nov 27. PubMed PMID: 19070496.

Explore Compound Types